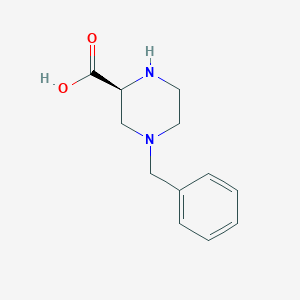

(S)-4-benzylpiperazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1245649-47-1 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

(2S)-4-benzylpiperazine-2-carboxylic acid |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)/t11-/m0/s1 |

InChI Key |

RBMNCOYMAYDTOP-NSHDSACASA-N |

Isomeric SMILES |

C1CN(C[C@H](N1)C(=O)O)CC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Piperazine Scaffolds in Advanced Organic Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued structural motif in medicinal chemistry. It is often referred to as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved drugs. The versatility of the piperazine core allows for the development of new bioactive molecules for a broad spectrum of diseases.

The significance of the piperazine scaffold can be attributed to several key physicochemical properties. The two nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, facilitating strong interactions with biological targets such as enzymes and receptors. This dual nature, coupled with the relative conformational rigidity of the piperazine ring, allows for the precise spatial arrangement of pharmacophoric groups. Furthermore, the presence of the two nitrogen atoms often enhances the aqueous solubility and oral bioavailability of drug candidates, improving their pharmacokinetic profiles.

The piperazine moiety is a key component in numerous blockbuster drugs, demonstrating its broad therapeutic applicability. Its derivatives have been successfully developed as anticancer, antipsychotic, antiviral, and anti-inflammatory agents, among others. The ability to readily modify the piperazine structure at its nitrogen atoms allows for extensive structure-activity relationship (SAR) studies, enabling chemists to fine-tune the pharmacological properties of a lead compound.

Table 1: Examples of Therapeutic Areas with Piperazine-Containing Drugs

| Therapeutic Area | Example Drug(s) | Role of the Piperazine Moiety |

| Oncology | Imatinib, Olaparib | Interacts with kinase domains, improves solubility |

| Antipsychotics | Aripiprazole, Ziprasidone | Modulates dopamine and serotonin receptor binding |

| Antivirals | Indinavir, Maraviroc | Forms key interactions with viral enzymes, enhances bioavailability |

| Antihistamines | Cetirizine, Cyclizine | Provides a basic center for receptor interaction |

| Antidepressants | Trazodone, Vortioxetine | Modulates neurotransmitter reuptake transporters |

The Role of Chirality in Piperazine Chemistry

Chirality, or the "handedness" of a molecule, plays a pivotal role in the biological activity of pharmaceuticals. The three-dimensional arrangement of atoms in a chiral molecule can significantly influence its interaction with chiral biological macromolecules like proteins and nucleic acids. In the context of piperazine (B1678402) chemistry, the introduction of a stereocenter, as seen in (S)-4-benzylpiperazine-2-carboxylic acid, is of paramount importance.

The enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects. Therefore, the synthesis of enantiomerically pure compounds is a critical goal in modern drug discovery and development.

For piperazine derivatives, the stereochemistry at a substituted carbon atom can dictate the orientation of substituents, which in turn affects the binding affinity and selectivity for a specific biological target. Research has demonstrated that stereoisomers of chiral piperazinium compounds exhibit distinct selectivity for different nicotinic acetylcholine receptor subtypes. This highlights the critical role of chirality in fine-tuning the pharmacological profile of piperazine-based ligands. The synthesis of enantiopure piperazines is an active area of research, with various methods being developed, including asymmetric synthesis and the resolution of racemic mixtures.

Academic Context of S 4 Benzylpiperazine 2 Carboxylic Acid As a Chiral Intermediate

Strategies for Piperazine-2-carboxylic Acid Core Formation

The construction of the piperazine-2-carboxylic acid scaffold is a critical step that can be achieved through various synthetic routes, primarily involving cyclization reactions or hydrogenation of aromatic precursors.

Cyclization Reactions for Piperazine Ring Construction

The formation of the piperazine ring can be accomplished through several cyclization strategies that build the heterocyclic core from acyclic precursors. These methods offer versatility in introducing substituents and controlling the ring's structure.

One prominent method involves the palladium-catalyzed cyclization of substrates containing diamine components. For instance, coupling a propargyl unit with a diamine can yield highly substituted piperazines with good regiochemical and stereochemical control organic-chemistry.org. Another approach is the Wacker-type aerobic oxidative cyclization of alkenes, which utilizes a base-free palladium catalyst to form various six-membered nitrogen heterocycles, including piperazines organic-chemistry.org.

Intramolecular hydroamination serves as another powerful tool for piperazine synthesis. This method involves the cyclization of amino-alkene substrates, often prepared from amino acids, to form 2,6-disubstituted piperazines with high diastereoselectivity organic-chemistry.org. Additionally, photoredox catalysis has emerged as a mild and efficient method. A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can produce a range of 2-substituted piperazines organic-chemistry.org. This process involves the generation of an α-aminyl radical which then undergoes a 6-endo-trig cyclization with an in situ formed imine organic-chemistry.org.

| Cyclization Strategy | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed Cyclization | Palladium complexes | Modular synthesis with high regio- and stereocontrol organic-chemistry.org. |

| Wacker-Type Oxidative Cyclization | Base-free Pd(DMSO)₂(TFA)₂ | Aerobic conditions, suitable for various N-heterocycles organic-chemistry.org. |

| Intramolecular Hydroamination | Not specified | Highly diastereoselective, utilizes amino acid-derived substrates organic-chemistry.org. |

| Photoredox Decarboxylative Annulation | Iridium-based photocatalyst | Mild conditions, broad substrate scope for 2-substituted piperazines organic-chemistry.org. |

Hydrogenation Approaches (e.g., Asymmetric Hydrogenation of Pyrazinecarboxylic Acid Derivatives)

Hydrogenation of pyrazine precursors presents a direct route to the piperazine core. Asymmetric hydrogenation is particularly valuable as it can establish the desired stereochemistry at the C-2 position.

A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to afford chiral piperazin-2-ones. These intermediates can be subsequently reduced to the corresponding chiral piperazines without any loss of optical purity dicp.ac.cn. The reaction proceeds with excellent diastereoselectivities and enantioselectivities (up to 90% ee) and involves a dynamic kinetic resolution process dicp.ac.cn. This method's utility has been demonstrated on a gram scale, highlighting its practical applicability dicp.ac.cn.

Another approach involves the catalytic hydrogenation of pyrazinecarboxamide derivatives. This reaction, typically carried out using a metal catalyst such as palladium on carbon in the presence of hydrogen gas, reduces the aromatic pyrazine ring to the saturated piperazine ring google.com. The conditions for this transformation can be optimized to achieve high yields of the desired piperazine-2-carboxylic acid derivative.

| Precursor | Catalyst System | Product | Key Features |

| Pyrazin-2-ols | Palladium catalyst / Chiral ligand | Chiral piperazin-2-ones | High enantioselectivity (up to 90% ee); scalable dicp.ac.cn. |

| Pyrazinecarboxamide | Metal catalyst (e.g., Pd/C) / H₂ | Piperazine-2-carboxamide (B1304950) | Direct reduction of the aromatic ring google.com. |

Stereoselective Introduction of the Benzyl (B1604629) Moiety at the N-4 Position

Once the piperazine-2-carboxylic acid core is formed, the next crucial step is the introduction of the benzyl group at the N-4 position. This must be done selectively to avoid alkylation at the N-1 position.

Selective Alkylation Strategies

Selective N-alkylation is a common strategy for introducing the benzyl group. This typically involves the reaction of a piperazine derivative with benzyl chloride or benzyl bromide. The selectivity for the N-4 position often relies on the use of protecting groups at the N-1 position. For example, if the N-1 position is protected with a group like tert-butoxycarbonyl (Boc), the benzyl group will be directed to the unprotected N-4 nitrogen. Subsequent deprotection of the N-1 position yields the desired N-4 benzylated product nih.gov.

The synthesis of 1-benzylpiperazine itself can be achieved by reacting piperazine with benzyl chloride orgsyn.orgeuropa.eu. By carefully controlling the stoichiometry and reaction conditions, the formation of the mono-benzylated product can be favored over the di-benzylated byproduct orgsyn.org. In the context of synthesizing this compound, this alkylation would be performed on a pre-formed chiral piperazine-2-carboxylic acid ester, with the carboxylic acid group protected to prevent side reactions. Reductive amination is another method where a piperazine derivative is reacted with benzaldehyde in the presence of a reducing agent to form the N-benzyl group nih.gov.

| Alkylation Method | Reagents | Key Considerations |

| Direct Alkylation | Benzyl halide (e.g., benzyl chloride) | Requires control of stoichiometry to favor mono-alkylation; N-1 protection enhances N-4 selectivity orgsyn.orgeuropa.eu. |

| Reductive Amination | Benzaldehyde, reducing agent (e.g., NaBH₄) | Mild conditions, an alternative to direct alkylation with halides nih.govnih.gov. |

Enantioselective Synthesis Approaches

To obtain the specific (S)-enantiomer, enantioselective strategies are paramount. Chiral pool synthesis is a powerful approach that utilizes readily available chiral starting materials to impart the desired stereochemistry to the final product.

Chiral Pool Synthesis from Amino Acid Precursors

Chiral pool synthesis leverages the inherent chirality of natural products, such as amino acids, to construct complex chiral molecules researchgate.net. Proteinogenic α-amino acids are ideal starting materials due to their enantiopurity and the presence of versatile functional groups researchgate.net.

For the synthesis of this compound, a common strategy begins with a suitable L-amino acid, such as L-aspartic acid or L-glutamic acid. The synthesis often involves the construction of a cyclic sulfamidate from an amino acid-derived amino alcohol organic-chemistry.org. This intermediate can then undergo ring-opening and subsequent cyclization to form the chiral piperazine ring. The stereocenter from the starting amino acid is transferred to the C-2 position of the piperazine ring, establishing the desired (S)-configuration.

An alternative documented process starts directly with (S)-piperazine-2-carboxylic acid dihydrochloride, which is itself derived from chiral precursors google.com. The synthesis proceeds by protecting the two nitrogen atoms, for example, with di-tert-butyl dicarbonate, followed by selective manipulation of the protecting groups to allow for the introduction of the benzyl group at the N-4 position google.com. This approach ensures that the stereochemical integrity of the C-2 position is maintained throughout the synthesis.

| Chiral Precursor | Key Synthetic Steps | Advantage |

| L-Amino Acids (e.g., L-aspartic acid) | Formation of cyclic sulfamidates, ring-opening, and cyclization organic-chemistry.org. | Readily available, inexpensive chiral source; establishes the (S)-stereocenter early. |

| (S)-Piperazine-2-carboxylic acid | N-protection, selective deprotection, and N-4 benzylation google.com. | More direct route if the starting material is available; maintains stereochemical integrity. |

Kinetic Resolution Techniques (e.g., Enzymatic Resolution)

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Enzymatic resolution, a subset of this technique, is particularly valued for its high stereospecificity and mild reaction conditions.

Various enzymes have been successfully employed for the kinetic resolution of piperazine-2-carboxylic acid esters and amides. For instance, the low-cost enzyme alcalase has been used for the kinetic resolution of methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate to produce the enantiomerically pure (S)-piperazine-2-carboxylic acid nih.gov. Similarly, leucine aminopeptidase has demonstrated efficacy in the resolution of N-t-Boc-piperazine carboxamide, yielding the (S)-acid and the unreacted (R)-amide with good optical purity tandfonline.com.

Another approach involves the use of whole bacterial cells that contain stereospecific amidases. For example, Klebsiella terrigena DSM 9174 has been used for the kinetic resolution of racemic piperazine-2-carboxamide, producing (S)-piperazine-2-carboxylic acid dihydrochloride with an enantiomeric excess (ee) of 99.4% and a 41% yield researchgate.net. Aminopeptidase from Aspergillus oryzae has also been applied for the chiral resolution of racemic piperazine-2-carboxamide to yield enantiopure (S)-piperazine-2-carboxylic acid acs.orgbiosynth.com.

Non-enzymatic kinetic resolution has also been achieved. The use of n-BuLi with the chiral ligand (+)-sparteine can resolve 2-arylpiperazines through asymmetric lithiation, yielding products with enantiomeric ratios up to 99:1 nih.gov.

Table 1: Examples of Kinetic Resolution in Piperazine Synthesis

| Resolution Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Enzymatic | Methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate | Alcalase | (S)-piperazine-2-carboxylic acid | High |

| Enzymatic | N-t-Boc-piperazine carboxamide | Leucine aminopeptidase | (S)-1-t-Boc-piperazine-2-carboxylic acid | Good |

| Enzymatic (Whole Cell) | Racemic piperazine-2-carboxamide | Klebsiella terrigena DSM 9174 | (S)-piperazine-2-carboxylic acid | 99.4% ee |

| Non-enzymatic | N-Boc-2-aryl-4-methylenepiperidines | n-BuLi / (+)-sparteine | Recovered starting material and 2,2-disubstituted product | High er |

| Enzymatic | Racemic piperazine-2-carboxamide | Aminopeptidase from Aspergillus oryzae | (S)-piperazine-2-carboxylic acid | Excellent ee |

Asymmetric Catalysis in Piperazine Derivative Synthesis

Asymmetric catalysis provides a direct route to enantiomerically enriched products from prochiral substrates, often with high efficiency and atom economy. Several catalytic asymmetric methods have been developed for the synthesis of chiral piperazine derivatives.

One prominent method is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. This strategy allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines nih.govcaltech.edu. Catalysts derived from Pd2(pmdba)3 and electron-deficient PHOX ligands have proven effective in delivering these products in good yields and enantioselectivities nih.gov.

Asymmetric hydrogenation is another powerful technique. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities dicp.ac.cn. Similarly, the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives, catalyzed by optically active rhodium complexes, can produce optically active piperazine-2-carboxylic acid derivatives on an industrial scale google.com. Furthermore, a tandem one-pot reaction combining titanium-catalyzed hydroamination and ruthenium-catalyzed asymmetric transfer hydrogenation (using the Noyori−Ikariya catalyst) enables the enantioselective synthesis of 3-substituted piperazines with high yields and enantiomeric excesses (>95% ee) organic-chemistry.org.

Table 2: Asymmetric Catalysis Methods for Chiral Piperazine Synthesis

| Catalytic Method | Substrate Type | Catalyst System | Product Type | Key Features |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Differentially N-protected piperazin-2-ones | Palladium catalysts with PHOX ligands | α-Secondary and α-tertiary piperazin-2-ones | Good to excellent yields and enantioselectivities nih.govcaltech.edu. |

| Asymmetric Hydrogenation | Pyrazin-2-ols | Palladium-based catalysts | Chiral disubstituted piperazin-2-ones | Excellent diastereoselectivities and enantioselectivities dicp.ac.cn. |

| Asymmetric Hydrogenation | Pyrazinecarboxylic acid derivatives | Optically active rhodium complexes | Optically active piperazine-2-carboxylic acid derivatives | Suitable for industrial scale google.com. |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Aminoalkyne substrates | Ti-catalyst followed by Ru-catalyst (Noyori−Ikariya) | 3-Substituted piperazines | High yields and >95% ee organic-chemistry.org. |

Diaza-Cope Rearrangement in Enantiopure Piperazine Synthesis

The Diaza-Cope rearrangement, a type of thieme-connect.comthieme-connect.com-sigmatropic rearrangement, has emerged as a key transformation for the stereospecific synthesis of enantiopure piperazine derivatives tandfonline.com. This method allows for the construction of chiral non-symmetrical 1,2-disubstituted vicinal diamines, which are crucial intermediates for preparing chiral 2,3-substituted piperazines acs.org.

An efficient synthetic route to enantiopure trans-3-arylpiperazine-2-carboxylic acids utilizes the Diaza-Cope rearrangement as the pivotal step. The process starts from optically pure (R,R)/(S,S)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane (HPEN) and various aryl aldehydes acs.orgnih.gov. A complete transfer of stereochemical integrity is observed during the transformation, highlighting the stereospecific nature of the rearrangement acs.orgnih.gov. The resulting chiral 1,2-ethylenediamine derivative is then cyclized to form the piperazine ring, followed by oxidation to yield the desired enantiopure trans-3-arylpiperazine-2-carboxylic acid derivative nih.gov. This rearrangement has also been successfully incorporated into polymerization reactions to create enantiopure polymers nih.govrsc.org.

Solid-Phase Synthesis Protocols for Combinatorial Library Generation

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for screening purposes. The piperazine-2-carboxylic acid scaffold is well-suited for this approach due to its three distinct functional groups (one carboxylic acid and two amines) that can be selectively functionalized 5z.com.

Novel solid-phase routes have been developed for the synthesis of piperazine-2-carboxamide derivatives. These methods often involve attaching a protected piperazine-2-carboxylic acid scaffold to a solid support, such as chloromethyl polystyrene beads or Wang resin 5z.com. The orthogonal protection of the two amino groups allows for sequential and selective derivatization. By dividing the resin into portions and reacting each with different building blocks (a "split-and-pool" strategy), vast numbers of discrete compounds can be generated efficiently free.fr. The advantages of solid-phase synthesis include the use of excess reagents to drive reactions to completion and the simplified purification process, which involves merely filtering and washing the resin beads crsubscription.com. This approach has been used to produce a 160-member library from 4-phenyl-2-carboxy-piperazine scaffolds and a 15,000-member library of piperazine-2-carboxamide derivatives 5z.comacs.org.

Advanced Coupling Reagents and Techniques in Derivative Synthesis

The synthesis of derivatives of this compound, particularly amides, relies on the efficient formation of an amide bond between the carboxylic acid group and an amine. This is facilitated by a wide array of advanced coupling reagents originally developed for peptide synthesis. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine bachem.com.

Coupling reagents can be broadly categorized into several classes:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. To minimize racemization, they are often used with additives such as 1-hydroxybenzotriazole (HOBt) peptide.comuni-kiel.dethermofisher.com. DIC is preferred for solid-phase synthesis because its urea byproduct is soluble and can be easily washed away peptide.com.

Phosphonium Salts : Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and generate OBt active esters bachem.comsigmaaldrich.com. They are known for high coupling rates with minimal side reactions bachem.com.

Aminium/Uronium Salts : This class includes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is particularly effective as it reacts faster and with less epimerization due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group peptide.comsigmaaldrich.com.

Table 3: Comparison of Common Coupling Reagents

| Reagent Class | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Inexpensive, moderately active uni-kiel.de. | Can cause racemization (mitigated by additives like HOBt); DCC byproduct is insoluble peptide.comuni-kiel.de. |

| Phosphonium Salts | BOP, PyBOP® | High reactivity, ideal for hindered couplings sigmaaldrich.com. | Solutions in DMF have moderate stability sigmaaldrich.com. |

| Aminium/Uronium Salts | HBTU, HATU, COMU | High coupling rates, few side reactions, stable in solution bachem.comsigmaaldrich.com. | May cause guanidinylation side reactions (except for PyAOP, PyClock) sigmaaldrich.com. |

Enantiomeric Purity and Control in Synthesis

The synthesis of enantiomerically pure this compound is paramount for its application in drug discovery and development. Chirality plays a pivotal role in drug-target interactions, and using a single enantiomer can significantly enhance therapeutic precision and safety nih.gov. The primary methods for establishing and controlling the enantiopurity of piperazine-2-carboxylic acid derivatives involve asymmetric synthesis, particularly through catalytic asymmetric hydrogenation.

A key industrial approach involves the asymmetric hydrogenation of a corresponding pyrazinecarboxylic acid derivative. This process utilizes chiral rhodium catalysts to achieve high enantiomeric excess (ee) google.com. The choice of the chiral ligand complexed to the metal center is the most critical factor in determining the degree of enantioselectivity. Research has demonstrated that different phosphine ligands can yield substantially different enantiomeric excesses under similar reaction conditions google.com.

For instance, in the synthesis of tert-butyl (S)-piperazine-2-carboxylate, a closely related derivative, the enantiomeric excess was found to be highly dependent on the specific ferrocene-based phosphine ligand used in the rhodium-catalyzed hydrogenation of tert-butyl pyrazinecarboxylate google.com.

Table 1: Influence of Chiral Ligand on Enantiomeric Excess in Asymmetric Hydrogenation

| Catalyst Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1-[(R)-(Dicyclohexylphosphino)ethyl]-2(S)-(diphenylphosphino)ferrocene | 100 | 49.0 |

| 1-[(R)-(Di-tert-butylphosphino)ethyl]-2(S)-(diphenylphosphino)ferrocene | 97 | 57.6 |

Data derived from the asymmetric hydrogenation to produce tert-butyl (S)-piperazine-2-carboxylate, a key intermediate. google.com

Control strategies also include careful optimization of reaction parameters such as temperature, pressure, and solvent, which can influence the catalyst's performance. Subsequent purification steps, such as recrystallization of diastereomeric salts, can further enhance the enantiomeric purity of the final product to >99% ee mdpi.com.

Diastereoselective Control in Substituted Piperazine Synthesis

The predefined stereocenter in this compound serves as a powerful tool for directing the stereochemistry of new chiral centers introduced into the molecule. This principle of diastereoselective control is fundamental to the synthesis of complex, stereochemically diverse piperazine libraries nih.gov. When new substituents are added to the piperazine ring, the existing (S)-configured center influences the reaction pathway, favoring the formation of one diastereomer over another.

A prominent example of this is the direct diastereoselective α-C–H lithiation of N-Boc protected piperazines mdpi.com. In this method, a strong base is used to deprotonate a C-H bond adjacent to a nitrogen atom. The existing chiral center at C2, along with the bulky N-benzyl group, sterically hinders one face of the resulting carbanion intermediate. Consequently, an incoming electrophile will preferentially attack from the less hindered face, leading to a high degree of diastereoselectivity mdpi.com.

The utility of this approach is highlighted in the asymmetric synthesis of complex molecules where controlling relative stereochemistry is crucial mdpi.com. For example, functionalization at the C3 or C6 position of the piperazine ring can be directed by the C2 stereocenter.

Table 2: Conceptual Diastereoselective Functionalization

| Starting Material | Reagent/Electrophile (E+) | Major Diastereomer Formed | Minor Diastereomer Formed |

|---|---|---|---|

| (S)-N-Boc-4-benzylpiperazine-2-carboxylate | 1. s-BuLi/(-)-sparteine 2. E+ | (2S, 6R)-Product | (2S, 6S)-Product |

| (S)-N-Boc-4-benzylpiperazine-2-carboxylate | 1. s-BuLi/(+)-sparteine surrogate 2. E+ | (2S, 6S)-Product | (2S, 6R)-Product |

This table illustrates the principle of diastereoselective control where the choice of chiral ligand directs the formation of a specific diastereomer. mdpi.com

Similarly, in hydrogenation reactions of substituted piperazine-2,5-diones, the existing stereochemistry can direct the addition of hydrogen, preferentially forming cis-isomers as the major product csu.edu.auchemrxiv.org. This demonstrates that the inherent chirality of the starting material is a reliable means of controlling the three-dimensional structure of the product.

Factors Influencing Stereochemical Outcome in Reactions

The final stereochemical outcome of reactions involving this compound is influenced by a combination of factors. Understanding and manipulating these factors are essential for achieving the desired stereoisomer with high selectivity.

Key Influencing Factors:

Catalyst and Ligand Choice: As seen in asymmetric hydrogenation, the chiral ligand is the primary determinant of enantioselectivity. The ligand's structure creates a chiral environment around the metal center, which differentiates between the two prochiral faces of the substrate google.com.

Protecting Groups: The nature of the protecting groups on the nitrogen atoms (e.g., Boc, Cbz, or the benzyl group at N4) significantly impacts the conformation of the piperazine ring and the steric environment around reactive centers. Bulky protecting groups can block certain trajectories of attack for incoming reagents, thereby enhancing diastereoselectivity mdpi.comresearchgate.net.

Substituents: The size, shape, and electronic properties of existing substituents on the piperazine ring can influence receptor binding specificity and the stereochemical course of a reaction researchgate.net. The benzyl group at the N4 position, for instance, provides significant steric bulk that helps direct the stereochemical outcome of reactions at other ring positions.

Reaction Conditions: Temperature, solvent, and pressure can all affect the stereochemical outcome. Lower temperatures often lead to higher selectivity by reducing the kinetic energy of molecules, which amplifies the energetic differences between diastereomeric transition states.

Nature of the Electrophile/Reagent: In diastereoselective reactions, the size and nature of the incoming electrophile play a role. Larger electrophiles are more sensitive to steric hindrance, often resulting in higher diastereomeric ratios mdpi.com.

Ultimately, the precise control of stereochemistry in the synthesis and modification of this compound relies on a synergistic interplay of these factors, allowing chemists to construct complex molecules with a high degree of stereochemical precision.

Conformational Analysis and Dynamics of S 4 Benzylpiperazine 2 Carboxylic Acid

Piperazine (B1678402) Ring Conformations (Chair, Half-Chair, Boat, Twist-Boat)

The six-membered piperazine ring, similar to cyclohexane, adopts non-planar conformations to alleviate angle and torsional strain. libretexts.orgbyjus.com The most stable and predominant conformation is the chair form , which minimizes both types of strain by having all bond angles close to the ideal tetrahedral angle of 109.5° and all substituents in a staggered arrangement. libretexts.orgbyjus.com

Other higher-energy conformations include the boat , twist-boat (or skew-boat), and half-chair . libretexts.orgnih.gov The boat conformation suffers from steric hindrance between the "flagpole" hydrogens, which are positioned close to each other, and also from eclipsing interactions along the sides of the "boat". libretexts.orgyoutube.com This makes it less stable than the chair form. libretexts.org

The twist-boat conformation is a more stable intermediate between two chair forms. youtube.com It is formed by a slight twisting of the boat conformation, which alleviates some of the flagpole steric interactions and reduces torsional strain. libretexts.org While more stable than the boat, it is still less stable than the chair conformation. libretexts.org The half-chair conformation is a high-energy transition state during the interconversion between chair and boat forms and has significant angle and torsional strain. libretexts.org

In substituted piperazines like (S)-4-benzylpiperazine-2-carboxylic acid, the substituents on the ring can influence the relative stability of these conformations. For many piperazine-containing macrocycles, the chair conformation remains the most thermodynamically favored. nih.gov However, in certain molecular environments, such as when complexed with metal ions, the piperazine ring can be forced into a boat conformation. nih.gov

| Conformation | Relative Stability | Key Features |

|---|---|---|

| Chair | Most Stable | Minimal angle and torsional strain. libretexts.orgbyjus.com |

| Twist-Boat | Intermediate | Reduced flagpole interactions compared to the boat form. libretexts.org |

| Boat | Less Stable | Significant steric hindrance (flagpole interactions) and torsional strain. libretexts.orgyoutube.com |

| Half-Chair | Least Stable (Transition State) | High angle and torsional strain. libretexts.org |

Analysis of Ring Inversion Barriers

The interconversion between different chair conformations of the piperazine ring is a dynamic process known as ring inversion or ring flipping. This process involves passing through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. youtube.com The energy required to overcome this process is the ring inversion barrier.

For simple, non-acylated piperazines, the observation of distinct conformers by NMR spectroscopy is typically only possible at low temperatures (below -10 °C). nih.gov In studies of N-benzoylated piperazine derivatives, the activation energy barriers (ΔG‡) for ring inversion were found to be in the range of 56 to 80 kJ mol−1. nih.govrsc.org The presence of substituents on the piperazine ring can influence these energy barriers. For instance, an additional aryl substituent on the amine nitrogen was found to lower the rotational and inversion barriers compared to a free secondary amine. rsc.org

Hindered Rotation Phenomena (e.g., Amide Bond Rotation)

In addition to ring inversion, substituted piperazines can exhibit other dynamic processes, such as hindered rotation around single bonds. A common example is the restricted rotation around the amide bond in N-acylpiperazines. nih.govnih.gov This is due to the partial double-bond character of the C-N amide bond, which results in the existence of distinct rotamers (rotational isomers). nih.gov

In many N-benzoylated piperazines, the energy barrier for amide bond rotation is often higher than that for ring inversion. nih.govrsc.org This means that at certain temperatures, the interconversion of rotamers is slow on the NMR timescale, while ring inversion may still be rapid. This can lead to complex NMR spectra showing signals for multiple conformational species. nih.gov

Experimental Spectroscopic Techniques for Conformational Elucidation (e.g., Temperature-Dependent Nuclear Magnetic Resonance Spectroscopy)

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules like this compound. nih.govnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to different conformational processes. nih.gov

At low temperatures, the interconversion between conformers may be slow enough to observe separate signals for each species. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (TC). nih.gov From the coalescence temperature and the chemical shift difference between the signals, the free energy of activation (ΔG‡) for the conformational change can be calculated. nih.govrsc.org This technique has been successfully applied to study both ring inversion and amide bond rotation in piperazine derivatives. nih.govnih.gov

Computational Methods in Conformational Studies

Computational chemistry provides a valuable set of tools to complement experimental studies of molecular conformation. nih.govresearchgate.net These methods allow for the theoretical investigation of the potential energy landscape of a molecule, helping to identify stable conformers and the energy barriers between them. researchgate.net

Potential Energy Surface (PES) analysis is a computational technique used to explore the relationship between the geometry of a molecule and its energy. By systematically changing specific dihedral angles (torsional angles) and calculating the energy at each point, a map of the conformational space can be generated. scielo.org.mx This allows for the visualization of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between them. For N-substituted piperazines, PES analysis can be used to understand the energy profile of ring inversion and hindered rotation. nih.gov

Energy minimization is a computational process that seeks to find the lowest energy conformation of a molecule, starting from an initial geometry. nih.gov By performing energy minimization from various starting points on the potential energy surface, it is possible to identify all the stable conformers of a molecule. researchgate.net Computational methods such as Density Functional Theory (DFT) can be employed to optimize the geometry of each conformer and calculate their relative energies. researchgate.net The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. This information is crucial for understanding which conformations are most likely to be present and biologically active. researchgate.net For instance, in a study of 2-substituted piperazines, molecular modeling confirmed that the axial conformation was preferred for 1-acyl and 1-aryl derivatives. nih.gov

| Method | Description | Application to this compound |

|---|---|---|

| Potential Energy Surface (PES) Analysis | Maps the energy of the molecule as a function of its geometry, revealing stable conformers and transition states. scielo.org.mx | Can be used to visualize the energy barriers for piperazine ring inversion and rotation of the benzyl (B1604629) and carboxylic acid groups. |

| Energy Minimization | Finds the lowest energy (most stable) conformation of a molecule. nih.gov | Identifies the preferred three-dimensional structures of the molecule. |

| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of molecules, providing accurate geometries and energies. researchgate.net | Can be used to calculate the relative energies of different conformers and the transition state energies for their interconversion. |

Computational and Theoretical Investigations on S 4 Benzylpiperazine 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT is a method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. acs.org By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For (S)-4-benzylpiperazine-2-carboxylic acid, these calculations provide a detailed picture of its intrinsic structural and electronic characteristics.

Before analyzing its properties, a reliable 3D model of this compound must be obtained. This is achieved through structural optimization, a computational process that determines the lowest energy arrangement of atoms, corresponding to the most stable molecular geometry. mdpi.com Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the molecule's structure is adjusted until a stationary point on the potential energy surface is found. mdpi.comeuropa.eu

The result of this optimization is a set of precise geometrical parameters, including bond lengths, bond angles, and dihedral angles. While specific published data for the optimized structure of this compound is not available, studies on similar heterocyclic compounds provide expected value ranges. europa.eu For instance, C-N bond lengths within the piperazine (B1678402) ring would be calculated, as would the C-C and C-H bonds of the benzyl (B1604629) group and the C-O and O-H bonds of the carboxylic acid moiety. europa.eu These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. mdpi.com

Table 1: Illustrative Geometrical Parameters for a DFT-Optimized Structure (Note: The following data is illustrative, based on typical values for similar functional groups from computational studies, and does not represent published results for the specific title compound.)

| Parameter | Bond/Angle | Illustrative Value |

| Bond Lengths | C-N (piperazine ring) | 1.46 Å |

| C-C (aromatic) | 1.39 Å | |

| C=O (carboxylic acid) | 1.21 Å | |

| O-H (carboxylic acid) | 0.97 Å | |

| Bond Angles | C-N-C (piperazine ring) | 110.5° |

| O=C-O (carboxylic acid) | 124.5° | |

| Dihedral Angle | C-N-C-C (benzyl group) | -175.0° |

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, polarizability, and stability. wikipedia.org A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, DFT calculations would map the electron density distribution of these orbitals and calculate their energy levels, providing insight into the molecule's potential for charge transfer interactions. dntb.gov.ua

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. quantumgroup.co.mz It is an invaluable tool for predicting how molecules will interact, particularly in non-covalent bonding. quantumgroup.co.mz The map uses a color scale to show charge distribution: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. dntb.gov.ua For the title compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid group and positive potential near the hydrogen atoms, especially the acidic proton and the hydrogens on the piperazine nitrogen. quantumgroup.co.mznih.gov

Table 2: Illustrative Electronic Properties and Chemical Descriptors (Note: The energy values and derived descriptors are hypothetical, based on general values for organic molecules, to illustrate the output of such a calculation.)

| Parameter | Symbol | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.2 eV |

| HOMO-LUMO Energy Gap | ΔE | 5.3 eV |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.38 |

| Electronegativity | χ | 3.85 |

| Electrophilicity Index | ω | 2.80 |

Topological analyses of the electron density provide a deeper understanding of chemical bonding.

Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron in the neighborhood of a reference electron. acs.org It provides a clear picture of electron pair localization, mapping out core electrons, covalent bonds, and lone pairs in a chemically intuitive way. acs.org An ELF analysis of this compound would generate 3D isosurfaces that visually distinguish the C-C, C-N, C-H, C=O, and O-H bonds, as well as the lone pairs on the nitrogen and oxygen atoms.

Local Orbital Locator (LOL): Similar to ELF, the Local Orbital Locator (LOL) is another function used to visualize areas of high electron localization. It is particularly effective at highlighting both bonding regions and lone pair regions, offering a complementary perspective to ELF for analyzing the electronic structure and bonding characteristics within the molecule.

Molecular Modeling and Simulation Approaches

Beyond the properties of a single molecule, computational methods can simulate how this compound interacts with other molecules, which is especially relevant in fields like pharmacology and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is central to drug discovery, as it helps identify potential drug candidates by predicting their binding affinity and mode of interaction with a biological target.

In a docking study involving this compound, the compound would be treated as a flexible ligand and docked into the active site of a target protein. The software calculates a "docking score," an estimate of the binding free energy, and identifies the key intermolecular interactions, such as:

Hydrogen bonds: Likely involving the carboxylic acid group and the piperazine nitrogens.

Hydrophobic interactions: Involving the benzyl group's phenyl ring.

Ionic interactions (salt bridges): Potentially formed by the deprotonated carboxylic acid or protonated piperazine nitrogen.

Studies on similar piperazine derivatives have successfully used docking to elucidate structure-activity relationships for enzyme inhibition.

While docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion, providing insight into the flexibility and stability of a molecular complex.

After docking this compound into a receptor, an MD simulation of the resulting complex (solvated in a water box) would be performed for a duration of nanoseconds to microseconds. Key analyses of the MD trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable, plateauing RMSD value over time suggests the complex is stable.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain protein regions can reveal flexibility that may be important for binding.

These simulations are crucial for validating docking results and assessing whether the ligand remains stably bound within the target's active site over time.

Structure-Property Relationship Studies (excluding specific biological activity)

The field of computational chemistry provides powerful tools for understanding the relationship between the molecular structure of a compound and its physicochemical properties. For this compound and its analogs, these studies are crucial for predicting their behavior in various chemical environments. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies that correlate structural or property descriptors of molecules with their activities or physical properties. youtube.com In the context of piperazine derivatives, these studies often focus on how modifications to the scaffold influence fundamental properties like solubility, lipophilicity, and electronic characteristics. nih.govresearchgate.net

Piperazine Ring: The chair conformation of the piperazine ring and the relative orientation of its substituents are fundamental to its properties. The nitrogen atoms provide sites for protonation, making the molecule's charge state and solubility highly dependent on pH.

N-Benzyl Group: The benzyl group introduces a significant hydrophobic character to the molecule, influencing its lipophilicity (LogP). Modifications to the phenyl ring of this group, such as adding electron-withdrawing or electron-donating substituents, can fine-tune electronic properties and intermolecular interactions (e.g., pi-stacking).

Carboxylic Acid Group: This functional group is a primary determinant of the molecule's acidic nature and its ability to act as a hydrogen bond donor. It significantly increases polarity and potential for aqueous solubility, particularly in its deprotonated (carboxylate) form at physiological pH.

Computational studies, such as those employing Density Functional Theory (DFT), can predict properties like heat of formation, bond energies, and electronic structure, offering insights into molecular stability. researchgate.netat.ua QSPR models for piperazine derivatives often utilize calculated descriptors to predict physical properties.

Table 1: Predicted Influence of Structural Modifications on Physicochemical Properties

| Structural Modification on Scaffold | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Aqueous Solubility | Predicted Effect on pKa |

|---|---|---|---|

| Addition of alkyl groups to the benzyl ring | Increase | Decrease | Minimal change |

| Addition of polar groups (e.g., -OH, -NH2) to the benzyl ring | Decrease | Increase | May introduce additional ionizable sites |

| Replacement of benzyl group with a more extended alkyl chain | Significant Increase | Significant Decrease | Minimal change |

| Esterification of the carboxylic acid | Significant Increase | Significant Decrease | Removes acidic proton |

This table is generated based on established chemical principles and findings from general QSPR studies on related heterocyclic compounds.

In Silico Methods for Scaffold Diversification and Library Profiling

The this compound structure serves as a valuable scaffold for the design of compound libraries in chemical research. benthamdirect.com In silico methods are indispensable for exploring the chemical space around this core structure efficiently and cost-effectively. researchgate.net These computational techniques allow for the generation and evaluation of vast virtual libraries of derivatives, prioritizing which compounds should be synthesized and studied experimentally. nih.gov

The process typically begins with the core scaffold of this compound. Virtual libraries are then generated by systematically modifying specific substitution points, such as the N-1 nitrogen of the piperazine ring or the phenyl ring of the benzyl group.

Key in silico methods for scaffold diversification and library profiling include:

Virtual Library Enumeration: Algorithms are used to computationally generate all possible chemical structures by attaching a predefined set of chemical fragments (R-groups) to the scaffold's modification points. This can result in virtual libraries containing thousands to millions of unique compounds.

Molecular Docking and Binding Mode Analysis: For applications where the compounds are intended to interact with a specific protein, molecular docking is used to predict the preferred orientation and binding affinity of each compound in the virtual library within the protein's binding site. nih.govnih.gov This helps to filter the library, prioritizing compounds that are predicted to bind effectively. Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic behavior of the compound-protein complex over time. nih.govnih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a target. Libraries based on the this compound scaffold can be screened against a pharmacophore model to quickly identify derivatives that possess the desired spatial arrangement of functional groups.

In Silico ADMET Prediction: A critical step in library profiling is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov Computational models can estimate physicochemical properties like solubility and LogP, as well as predict characteristics such as cell permeability (e.g., for the blood-brain barrier), metabolic stability, and potential toxicity. nih.gov This early-stage computational filtering helps to eliminate compounds with unfavorable pharmacokinetic or safety profiles before resource-intensive synthesis is undertaken.

Table 2: Overview of In Silico Methods for Library Profiling

| Method | Purpose | Application to Piperazine Scaffold |

|---|---|---|

| Virtual Library Enumeration | Generate large, diverse sets of virtual compounds. | Create analogs by varying substituents on the benzyl and piperazine rings. |

| Molecular Docking | Predict binding conformation and affinity to a target structure. | Rank library members based on predicted binding scores to a protein of interest. nih.gov |

| Molecular Dynamics (MD) | Simulate the movement and interaction of the molecule over time. | Assess the stability of the predicted binding pose from docking. nih.gov |

| QSPR/QSAR | Correlate molecular structure with physicochemical properties. | Predict properties like solubility, LogP, and melting point for the virtual library. nih.gov |

Through the integrated use of these computational tools, researchers can rationally design and refine libraries of this compound derivatives, enriching the selection of candidates for synthesis and subsequent experimental investigation.

Applications of S 4 Benzylpiperazine 2 Carboxylic Acid As a Synthetic Building Block

Design and Synthesis of Piperazine-Based Scaffolds for Chemical Libraries

The piperazine (B1678402) ring is a cornerstone in the generation of pharmacologically active agents, recognized for its prevalence in a multitude of biologically active compounds. researchgate.net The structure of (S)-4-benzylpiperazine-2-carboxylic acid offers an excellent starting point for the design of chemical libraries centered around the piperazine scaffold. Its inherent chirality and multiple reaction sites are key features for generating molecular diversity.

The synthesis of libraries often begins with the protection of one of the nitrogen atoms, typically with a tert-butoxycarbonyl (Boc) group, to allow for selective functionalization. The carboxylic acid can then be coupled with a diverse range of amines to form amides, while the unprotected nitrogen can be acylated, alkylated, or used in other coupling reactions. The benzyl (B1604629) group can be removed via hydrogenolysis to reveal another site for diversification. This strategic, multi-directional approach allows for the creation of a large number of distinct compounds from a single chiral precursor.

Researchers leverage this scaffold to create libraries for high-throughput screening. The flexible core structure of piperazine derivatives is instrumental in designing new bioactive compounds. researchgate.net The ability to introduce various substituents around the piperazine core allows for the fine-tuning of physicochemical properties such as solubility, basicity, and lipophilicity, which are critical for drug-likeness. nih.gov This systematic derivatization is a powerful strategy for exploring the chemical space around a validated pharmacophore.

Utilization in the Modular Construction of Substituted Heterocycles

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is exemplified by the use of this compound. This compound serves as a "linchpin" scaffold, enabling the convergent synthesis of more elaborate heterocyclic systems.

Its utility in modular construction stems from the orthogonal reactivity of its functional groups. For instance, the carboxylic acid can be converted into an ester or an amide, while the N-benzyl group provides temporary protection and influences the conformation of the ring. The remaining secondary amine is a nucleophilic center ready for substitution. This allows for a "build/couple/pair" strategy where different fragments are sequentially attached to the piperazine core. nih.gov

This modular approach is not limited to simple substitutions. The piperazine scaffold can be incorporated into larger, fused heterocyclic systems. By choosing appropriate reaction partners and conditions, chemists can drive cyclization reactions to form bicyclic or even more complex polycyclic structures, with the stereochemistry of the original building block preserved. The piperazine ring is a common moiety in biologically active compounds, and its basic nature allows medicinal chemists to utilize it as a building block for developing new molecules with a wide range of pharmacological activities. researchgate.net

Development of "Privileged Structures" in Medicinal Chemistry through Scaffold Diversification

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets, making it a fruitful template for drug discovery. mdpi.com The piperazine ring is widely considered a privileged scaffold due to its presence in numerous approved drugs across various therapeutic areas. researchgate.netnih.gov

This compound is a key starting material for generating libraries based on this privileged structure. By systematically modifying the scaffold at its diversification points (the two nitrogen atoms and the carboxylic acid function), medicinal chemists can create collections of compounds that explore interactions with different biological targets. nih.gov This scaffold diversification allows for the development of molecules with optimized potency, selectivity, and pharmacokinetic profiles. nih.gov

The rationale behind using privileged structures is that they present a favorable three-dimensional arrangement of functional groups that can interact with common features of protein binding sites. The piperazine scaffold, with its ability to present substituents in distinct spatial orientations and its favorable physicochemical properties, is an ideal framework for this purpose. nih.gov The diversification of this scaffold can lead to the discovery of new agonists or antagonists for various receptors. mdpi.com

Role as Chiral Reagents in Asymmetric Synthesis

Chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different biological activities. nih.gov this compound, being an enantiomerically pure compound, is a valuable chiral building block, a concept known as "chiral pool" synthesis. In this approach, a readily available chiral molecule is used as a starting material and is incorporated into the final product, transferring its stereochemistry.

Its application as a chiral reagent goes beyond its mere incorporation. The chiral environment provided by the molecule can be used to direct the stereochemical outcome of reactions on other parts of a molecule. For example, it can be used as a chiral auxiliary. In this role, the compound is temporarily attached to an achiral substrate. The steric and electronic properties of the chiral auxiliary then influence the approach of a reagent to the substrate, leading to the preferential formation of one enantiomer of the product. After the reaction, the auxiliary is cleaved and can often be recovered.

Furthermore, derivatives of this compound can be synthesized to act as chiral ligands for metal catalysts or as organocatalysts themselves in asymmetric transformations. nih.govrsc.org For instance, the amine functionalities can coordinate to a metal center, creating a chiral catalytic complex that can induce enantioselectivity in a variety of reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions. The development of such chiral reagents is a key focus in the field of asymmetric synthesis, aiming to provide efficient and racemization-free methods for producing enantiopure compounds. rsc.org

Future Directions in Research of S 4 Benzylpiperazine 2 Carboxylic Acid

Advancements in Stereoselective Synthesis Methods

The development of efficient and highly stereoselective synthetic routes to access chiral piperazine-2-carboxylic acid derivatives is paramount for their therapeutic exploration. While methods for the synthesis of piperazine (B1678402) cores exist, future advancements will likely focus on achieving high enantiomeric purity and structural diversity in a more streamlined and scalable manner.

A significant area of future research will be the refinement of asymmetric synthesis techniques. This includes the development of novel chiral catalysts for the asymmetric hydrogenation of pyrazine-2-carboxylic acid precursors, a method that has shown promise for producing optically active piperazine-2-carboxylic acid derivatives. google.com The discovery of more efficient and selective catalysts, potentially based on earth-abundant metals, could make this approach more industrially viable. Furthermore, catalytic enantioselective methods, such as those involving α-chlorination of aldehydes followed by cyclization, could be further optimized to generate a wider array of C-substituted piperazines with high stereocontrol. nih.gov

The use of the chiral pool strategy, starting from readily available enantiopure precursors like amino acids, will continue to be a valuable approach. nih.gov For instance, methods for the synthesis of enantiomerically pure 5-substituted piperazine-2-acetic acid esters have been developed from amino acids, and this concept can be extended to access other complex C-substituted piperazines. nih.govnih.gov Future work may focus on developing more convergent and less step-intensive routes from these chiral building blocks.

Another promising avenue is the development of novel diastereoselective reactions to control the relative stereochemistry of multiple chiral centers within the piperazine ring. For example, the diastereoselective formation of tetrasubstituted cyclohexanes as precursors to perhydroquinoxalines, which share a similar bicyclic structure, highlights the potential for creating complex and rigid scaffolds. nih.gov Adapting such methodologies to the piperazine framework could yield novel analogs with unique three-dimensional shapes.

| Synthetic Strategy | Potential Advancement | Rationale |

| Asymmetric Hydrogenation | Development of novel, highly efficient, and selective chiral catalysts. | To improve scalability and cost-effectiveness for industrial production of enantiopure piperazine-2-carboxylic acids. google.com |

| Catalytic Enantioselective Synthesis | Optimization of multi-step one-pot reactions with high stereocontrol. | To streamline the synthesis of diverse C-substituted piperazines from simple starting materials. nih.gov |

| Chiral Pool Synthesis | Development of more convergent synthetic routes from readily available amino acids. | To reduce the number of synthetic steps and improve overall yields of complex chiral piperazine derivatives. nih.govnih.gov |

| Diastereoselective Reactions | Application of novel diastereoselective cyclization and substitution reactions. | To create piperazine analogs with multiple, well-defined stereocenters, enabling fine-tuning of biological activity. nih.gov |

Novel Computational Approaches for Conformational and Interaction Studies

Understanding the three-dimensional conformation of (S)-4-benzylpiperazine-2-carboxylic acid and how it interacts with biological targets is crucial for rational drug design. Future research will increasingly rely on sophisticated computational methods to provide these insights at a molecular level.

Molecular dynamics (MD) simulations are poised to play a more significant role in elucidating the conformational landscape of this scaffold. mdpi.comnih.gov By simulating the movement of the molecule over time in a solvated environment, researchers can identify preferred conformations and understand the flexibility of the piperazine ring and its substituents. This information is critical for designing derivatives with improved binding affinity and selectivity. MD simulations can also be used to study the stability of ligand-receptor complexes, providing insights into the key interactions that govern binding. nih.govresearchgate.net

Advanced molecular docking studies , coupled with more accurate scoring functions, will enable more reliable prediction of the binding modes of this compound derivatives to their target proteins. researchgate.netnih.govnih.gov These studies can help to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are essential for biological activity. This, in turn, can guide the design of new analogs with enhanced potency.

The application of three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling will be instrumental in understanding the relationship between the chemical structure of these compounds and their biological activity. nih.gov By generating a 3D model that correlates the structural features of a series of analogs with their activities, researchers can predict the activity of novel, untested compounds and prioritize their synthesis.

| Computational Method | Application | Expected Outcome |

| Molecular Dynamics (MD) Simulations | Elucidation of the conformational landscape and flexibility of the piperazine scaffold. | Identification of low-energy conformations and understanding the dynamic behavior of the molecule, aiding in the design of pre-organized binders. mdpi.comnih.govnih.govresearchgate.net |

| Advanced Molecular Docking | Prediction of binding modes and key interactions with biological targets. | Rational design of derivatives with improved binding affinity and selectivity based on detailed interaction patterns. researchgate.netnih.govnih.govresearchgate.net |

| 3D-QSAR Modeling | Establishing a correlation between 3D structural features and biological activity. | Predictive models to guide the design and prioritization of new analogs with enhanced potency. nih.gov |

Exploration of New Derivatization Strategies for Chemical Library Expansion

To fully explore the therapeutic potential of the this compound scaffold, the creation of diverse chemical libraries is essential. Future research will focus on innovative derivatization strategies to systematically modify the core structure and explore new chemical space.

Combinatorial chemistry and solid-phase synthesis will be key technologies for the rapid generation of large libraries of piperazine-2-carboxamide (B1304950) derivatives. nih.govnih.govyoutube.comyoutube.com These approaches allow for the systematic variation of substituents at multiple positions on the scaffold, leading to a vast number of unique compounds for high-throughput screening. The development of novel, robust solid-phase synthetic routes will be crucial for the successful implementation of this strategy.

The exploration of novel N-functionalization strategies will continue to be a major focus. This includes the synthesis of a wide range of N-aryl and N-acyl derivatives to probe the structure-activity relationships at the nitrogen atoms of the piperazine ring. nih.govacgpubs.orgnih.govnih.gov The introduction of diverse aromatic and heterocyclic moieties can significantly impact the pharmacological properties of the resulting compounds.

Furthermore, there is a growing interest in the derivatization of the carboxylic acid group . Beyond simple amides and esters, the conversion of the carboxylic acid to other functional groups, such as bioisosteres (e.g., tetrazoles, hydroxamic acids), could lead to compounds with improved pharmacokinetic properties or novel biological activities. scholaris.ca The development of efficient methods for these transformations will be a key area of research.

| Derivatization Strategy | Approach | Goal |

| Combinatorial Chemistry | Utilization of solid-phase synthesis and automated techniques. | Rapid generation of large and diverse libraries of piperazine-2-carboxamide analogs for high-throughput screening. nih.govnih.govyoutube.comyoutube.com |

| N-Functionalization | Synthesis of a broad range of N-aryl, N-heteroaryl, and N-acyl derivatives. | To systematically explore the chemical space around the piperazine nitrogens and optimize interactions with biological targets. nih.govacgpubs.orgnih.govnih.gov |

| Carboxylic Acid Modification | Conversion of the carboxylic acid to various bioisosteric groups. | To improve pharmacokinetic properties, explore novel binding interactions, and potentially discover new biological activities. scholaris.ca |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-4-benzylpiperazine-2-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step protocols starting from benzoic acid derivatives. Key steps include:

- Acylation : Conversion of benzoic acid to acyl chloride.

- Bromination : Introduction of bromine at specific positions using brominating agents.

- Esterification : Formation of esters under controlled pH and solvent conditions.

- Chiral Resolution : Separation of enantiomers via chiral HPLC or crystallization.

- Critical parameters include solvent choice (e.g., dichloromethane for acylation), reaction time (6–12 hours for esterification), and temperature (0–5°C for bromination). Purity is confirmed via melting point analysis and HPLC (>98% enantiomeric excess) .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- Spectroscopy : IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR for structural confirmation (e.g., benzyl proton signals at δ 7.2–7.4 ppm) .

- Chromatography : GC-MS for molecular ion detection (m/z 220.27) and HPLC for purity assessment.

- Elemental Analysis : Verification of C, H, N composition (theoretical: C 65.44%, H 7.32%, N 12.72%) .

Q. What are the key structural features influencing its reactivity?

- Methodological Answer : The piperazine ring’s conformation and substituent positions dictate reactivity. For example:

- The benzyl group at position 4 enhances lipophilicity, affecting solubility in polar solvents.

- The carboxylic acid at position 2 enables salt formation (e.g., sodium salts for improved bioavailability).

- Computational models (DFT) can predict pKa values (~2.5 for the carboxylic acid) and nucleophilic sites .

Advanced Research Questions

Q. How can chiral resolution of this compound be optimized?

- Methodological Answer : Effective strategies include:

- Chiral Chromatography : Use of amylose- or cellulose-based columns with hexane:isopropanol mobile phases.

- Derivatization : Reaction with chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers separable via standard HPLC .

- Crystallization : Solvent screening (e.g., ethanol/water mixtures) to exploit differential solubility of enantiomers.

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : TGA/DSC to monitor decomposition above 150°C.

- pH Stability : Incubation in buffers (pH 1–13) followed by HPLC to track degradation.

- Light Sensitivity : UV-Vis spectroscopy to detect photolytic byproducts.

- Example: The carboxylic acid group is prone to decarboxylation at pH < 2, requiring storage at neutral pH and 4°C .

Q. What computational approaches validate its interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., enzymes with piperazine-binding pockets).

- MD Simulations : Analyze binding stability over 100 ns trajectories in explicit solvent models.

- QM/MM : Study electronic interactions at active sites (e.g., hydrogen bonding with catalytic residues) .

Q. How to address contradictions in reported bioactivity data?

- Methodological Answer : Discrepancies (e.g., IC₅₀ values in enzyme assays) may arise from:

- Assay Conditions : Differences in buffer ionic strength or co-factor concentrations.

- Sample Purity : Verify enantiomeric excess (>99%) via chiral HPLC.

- Control Experiments : Include reference inhibitors (e.g., EDTA for metalloenzymes) and validate cell viability in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.